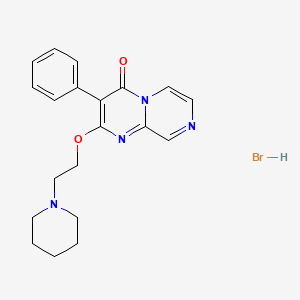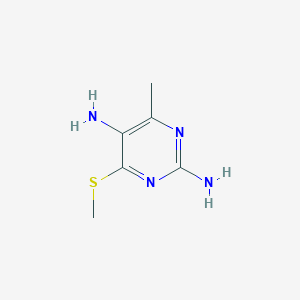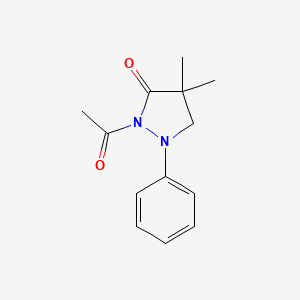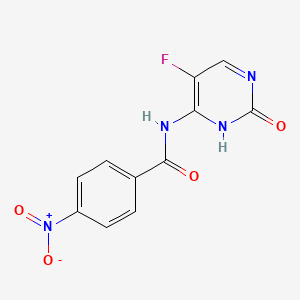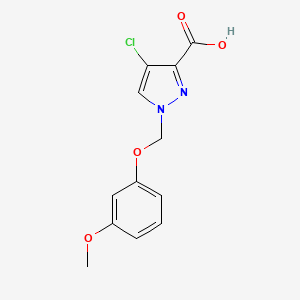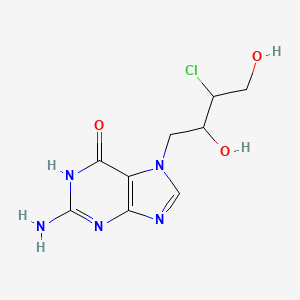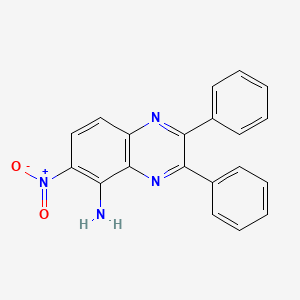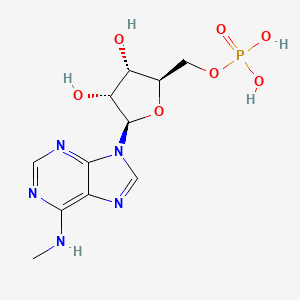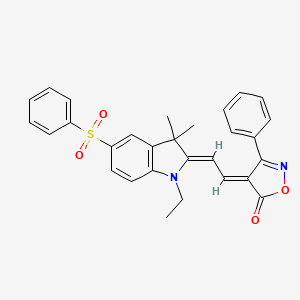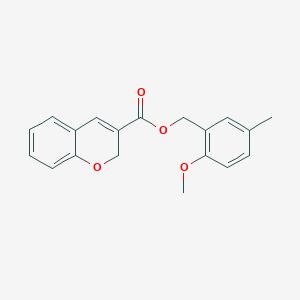
2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocycles that are significant in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by a chromene core substituted with a 2-methoxy-5-methylbenzyl group and a carboxylate group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through cyclization reactions involving salicylaldehydes and α,β-unsaturated carbonyl compounds. This step often requires acidic or basic catalysts to facilitate the cyclization process.
Substitution Reactions: The introduction of the 2-methoxy-5-methylbenzyl group can be achieved through nucleophilic substitution reactions. This step may involve the use of reagents such as alkyl halides and bases to promote the substitution.
Esterification: The carboxylate group at the 3-position can be introduced through esterification reactions. This typically involves the reaction of the chromene core with carboxylic acids or their derivatives in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the chromene core, converting it to dihydrochromene derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the benzyl ring.
科学的研究の応用
Chemistry
In chemistry, 2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate is used as a building block for synthesizing more complex molecules
Biology
The compound has been studied for its biological activities, including antioxidant and anti-inflammatory properties. These activities make it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceuticals. The chromene core is a common motif in drugs targeting various diseases, including cancer and cardiovascular disorders.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chromene core can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, influencing cellular processes like apoptosis and inflammation.
類似化合物との比較
Similar Compounds
2H-chromene-3-carboxylate: Lacks the 2-methoxy-5-methylbenzyl group, making it less hydrophobic and potentially less bioactive.
2-Methoxybenzyl 2H-chromene-3-carboxylate: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
5-Methylbenzyl 2H-chromene-3-carboxylate: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate is unique due to the presence of both methoxy and methyl groups on the benzyl ring. These substituents enhance its lipophilicity and may improve its ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent.
特性
分子式 |
C19H18O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
(2-methoxy-5-methylphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18O4/c1-13-7-8-17(21-2)15(9-13)11-23-19(20)16-10-14-5-3-4-6-18(14)22-12-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
YRQAKOZKMBRPJR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)COC(=O)C2=CC3=CC=CC=C3OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
